N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride
Overview
Description
3'-methyl Fentanyl (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. 3'-methyl Fentanyl is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Mechanism of Action
Target of Action
The compound, also known as N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride, is a fentanyl analogue . Fentanyl analogues primarily target the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.
Biochemical Pathways
Upon binding to the mu-opioid receptors, the compound triggers a cascade of biochemical events. It inhibits adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This leads to the hyperpolarization of the neuron and a decrease in neuronal excitability. As a result, the transmission of pain signals is inhibited .
Pharmacokinetics
It is expected to undergo metabolism in the liver, primarily by the cytochrome P450 enzymes, and excreted in urine .
Result of Action
The primary result of the compound’s action is potent analgesia, making it effective for pain management. It can also cause side effects such as respiratory depression, nausea, constipation, and dependence due to its action on the central nervous system .
Properties
IUPAC Name |
N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-10-5-4-6-11-21)22-13-16-24(17-14-22)15-12-20-9-7-8-19(2)18-20;/h4-11,18,22H,3,12-17H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABBRTDHVFSKSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC(=C2)C)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201037090 | |
Record name | N-{1-[2-(3-Methylphenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201037090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082721-49-0 | |
Record name | N-{1-[2-(3-Methylphenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201037090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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